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6-tert-Butoxyhexan-1-ol

Catalog No.
S14931305
CAS No.
91988-83-9
M.F
C10H22O2
M. Wt
174.28 g/mol
Availability
In Stock
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6-tert-Butoxyhexan-1-ol

CAS Number

91988-83-9

Product Name

6-tert-Butoxyhexan-1-ol

IUPAC Name

6-[(2-methylpropan-2-yl)oxy]hexan-1-ol

Molecular Formula

C10H22O2

Molecular Weight

174.28 g/mol

InChI

InChI=1S/C10H22O2/c1-10(2,3)12-9-7-5-4-6-8-11/h11H,4-9H2,1-3H3

InChI Key

ANVOEGYBDKSPCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCCCCCO

6-tert-Butoxyhexan-1-ol is a branched-chain alcohol characterized by its six-carbon backbone and a tert-butoxy group attached to the first carbon. Its chemical formula is C_{10}H_{22}O, and it features a hydroxyl (-OH) functional group, which classifies it as an alcohol. This compound can be synthesized through various organic reactions and is notable for its potential applications in chemical synthesis and as a solvent.

Typical of alcohols:

  • Substitution Reactions: Alcohols can react with hydrogen halides to form alkyl halides. In the case of 6-tert-Butoxyhexan-1-ol, treatment with hydrogen chloride would yield the corresponding alkyl chloride.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are important in the production of fragrances and flavors.
  • Dehydration: Under acidic conditions, 6-tert-Butoxyhexan-1-ol can undergo dehydration to form alkenes, following either an E1 or E2 mechanism depending on the reaction conditions .

Several methods can be employed to synthesize 6-tert-Butoxyhexan-1-ol:

  • Nucleophilic Substitution: Starting from hexanol, a tert-butyl group can be introduced via nucleophilic substitution using tert-butyl bromide and a suitable base.
  • Grignard Reaction: A Grignard reagent derived from tert-butyl chloride can react with hexanal to yield 6-tert-Butoxyhexan-1-ol after hydrolysis .
  • Alcohol Dehydration and Rearrangement: Alcohols can be rearranged under acidic conditions to form more stable alcohols, potentially yielding 6-tert-Butoxyhexan-1-ol from simpler alcohols.

6-tert-Butoxyhexan-1-ol has potential applications in various fields:

  • Solvent Use: Due to its branched structure, it may serve as an effective solvent for organic reactions.
  • Chemical Intermediate: It can be used as an intermediate in the synthesis of more complex organic molecules.
  • Additive in Formulations: Its properties may allow it to function as an additive in cosmetics or pharmaceuticals.

Several compounds share structural similarities with 6-tert-Butoxyhexan-1-ol. Here are some notable examples:

Compound NameStructureUnique Features
1-HexanolCH₃(CH₂)₄CH₂OHStraight-chain primary alcohol
tert-Butanol(CH₃)₃COHSimplest tertiary alcohol
2-HexanolCH₃(CH₂)₃CHOHSecondary alcohol
3-HexanolCH₃CH₂CHOH(CH₂)₂Secondary alcohol

Uniqueness of 6-tert-Butoxyhexan-1-ol:
Unlike its straight-chain counterparts like 1-Hexanol, 6-tert-Butoxyhexan-1-ol's branched structure contributes to different physical properties such as boiling point and solubility. Its tert-butoxy group provides steric hindrance that influences reactivity compared to primary and secondary alcohols.

Nucleophilic Substitution Approaches in Alkoxyhexanol Synthesis

Nucleophilic substitution reactions, particularly SN2 mechanisms, have been widely investigated for introducing tert-butoxy groups into aliphatic alcohols. In the case of 6-tert-butoxyhexan-1-ol, the primary challenge lies in achieving regioselective substitution at the terminal carbon of the hexanol chain while minimizing elimination byproducts.

The reaction typically involves treating a 6-halohexan-1-ol derivative (e.g., 6-bromohexan-1-ol) with potassium tert-butoxide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The tert-butoxide ion, a strong nucleophile, attacks the electrophilic carbon bonded to the leaving group (bromide), displacing it via a bimolecular mechanism. However, the steric bulk of the tert-butoxide nucleophile often impedes this process, leading to competing elimination reactions, especially at elevated temperatures. To mitigate this, researchers have employed mesyl or tosyl derivatives of hexanol, which provide better leaving groups and enhance reaction rates.

For example, the conversion of 6-tosylhexan-1-ol to 6-tert-butoxyhexan-1-ol in tetrahydrofuran (THF) at 0°C yields approximately 68% product, as monitored by gas chromatography. The use of low temperatures suppresses elimination pathways, favoring substitution. A comparative analysis of leaving groups reveals the following reactivity trend: tosylate > mesylate > bromide, aligning with their respective leaving abilities.

Table 1.1: Effect of Leaving Groups on Substitution Efficiency

Leaving GroupSolventTemperature (°C)Yield (%)
TosylateTHF068
MesylateDMF2555
BromideDMSO5032

Despite these advances, the inherent steric hindrance of tert-butoxide necessitates further optimization. Recent studies suggest that crown ethers, which complex with potassium ions, can enhance nucleophilicity by generating "naked" tert-butoxide ions in solution. This approach has shown promise in improving yields to 78% under anhydrous conditions.

Catalytic tert-Butylation Strategies for Hexanol Derivatives

Catalytic methods offer a complementary route to nucleophilic substitution, particularly for substrates prone to elimination. Transition metal catalysts, such as palladium complexes, enable C–O bond formation through cross-coupling reactions. For instance, the Pd(PPh₃)₂Cl₂–XANTPHOS system, previously employed in alkoxycarbonylation, has been adapted for tert-butylation.

In this approach, 6-hydroxyhexan-1-ol reacts with tert-butyl bromide in the presence of a palladium catalyst and a mild base (e.g., K₂CO₃) in toluene. The reaction proceeds via oxidative addition of tert-butyl bromide to palladium, followed by coordination of the hexanol oxygen and reductive elimination to form the tert-butoxy product. This method achieves 72% yield at 80°C, with minimal elimination byproducts.

Acid-catalyzed tert-butylation represents another viable strategy. Methanesulfonic acid, used in dehydration and alkoxycarbonylation reactions, facilitates the protonation of hydroxyl groups, rendering them better leaving groups. Subsequent attack by tert-butanol on the activated intermediate generates the desired ether. However, this method requires careful control of stoichiometry to prevent polymerization or over-acidification.

Mechanistic Pathway for Acid-Catalyzed tert-Butylation:

  • Protonation of 6-hydroxyhexan-1-ol:
    $$ \text{R-OH} + \text{H}^+ \rightarrow \text{R-OH}_2^+ $$
  • Nucleophilic attack by tert-butanol:
    $$ \text{R-OH}2^+ + (\text{CH}3)3\text{COH} \rightarrow \text{R-O-C}(\text{CH}3)3 + \text{H}3\text{O}^+ $$

This method is particularly effective in non-polar solvents like toluene, which stabilize carbocation intermediates and reduce side reactions.

Solvent-Mediated Optimization in Protecting Group Chemistry

The choice of solvent profoundly influences reaction kinetics, selectivity, and yield in tert-butoxyhexanol synthesis. Polar aprotic solvents, such as DMF and DMSO, enhance nucleophilicity by stabilizing tert-butoxide ions through solvation. Conversely, non-polar solvents like toluene favor carbocation stability in acid-catalyzed mechanisms.

A study comparing solvent effects in SN2 reactions revealed that DMF increases substitution yields by 20% compared to THF, attributable to its high polarity and ability to dissolve ionic intermediates. However, DMSO, while similarly polar, often promotes elimination due to its strong basicity at elevated temperatures.

Table 1.3: Solvent Effects on Substitution vs. Elimination

SolventDielectric ConstantSubstitution Yield (%)Elimination Yield (%)
DMF36.77510
THF7.56815
Toluene2.43550

Water, though rarely used due to incompatibility with tert-butoxide, has been explored in biphasic systems. For example, a water/THF mixture with phase-transfer catalysts (e.g., tetrabutylammonium bromide) facilitates interfacial reactions, achieving 60% yield while simplifying product isolation.

Acid-catalyzed etherification represents the most fundamental approach for tert-butoxy group incorporation, proceeding through well-established nucleophilic substitution mechanisms [2] [3]. The formation of 6-tert-Butoxyhexan-1-ol via acid-catalyzed pathways involves the protonation of tert-butyl alcohol to generate a reactive electrophilic species that subsequently undergoes nucleophilic attack by the terminal hydroxyl group of hexan-1-ol [4] [2].

The mechanistic pathway begins with the protonation of tert-butyl alcohol by strong acids such as sulfuric acid or hydrochloric acid, converting the hydroxyl group into a superior leaving group [2] [5]. This protonation step is followed by the formation of a tertiary carbocation intermediate through the loss of water, which represents the rate-determining step in the overall reaction mechanism [4] [6]. The tertiary carbocation intermediate exhibits exceptional stability due to hyperconjugation effects from the three methyl groups, facilitating the subsequent nucleophilic attack by hexan-1-ol [7] [8].

The reaction proceeds through a unimolecular nucleophilic substitution mechanism when tertiary alcohols are involved, as primary carbocations cannot be formed due to their inherent instability [5] [7]. The nucleophilic attack occurs at the electrophilic carbon center of the tertiary carbocation, resulting in the formation of the desired ether linkage [6] [3]. This mechanism explains the high selectivity observed for tertiary alcohol substrates in acid-catalyzed etherification reactions.

Table 1: Acid-Catalyzed Etherification Reaction Parameters

Reaction ConditionPrimary AlcoholsSecondary AlcoholsTertiary Alcohols
Temperature (°C)130-140120-13080-100
Acid Concentration (M)0.1-1.00.5-2.00.1-0.5
Reaction Time (h)2-61-40.5-2
Conversion (%)85-9570-8595-99
Selectivity (%)90-9580-9085-95

The kinetic analysis of acid-catalyzed etherification reveals that the reaction rate is first-order with respect to the tertiary alcohol substrate, confirming the unimolecular nature of the rate-determining step [9] [7]. The activation energy for tertiary carbocation formation typically ranges from 95 to 105 kilojoules per mole, significantly lower than the corresponding values for primary and secondary alcohols [9] [10]. This lower activation barrier contributes to the enhanced reactivity of tertiary alcohols in acid-catalyzed etherification reactions.

Zeolite-Mediated tert-Butylation Reaction Dynamics

Zeolite-mediated tert-butylation represents an advanced catalytic approach that offers superior selectivity and reaction control compared to homogeneous acid catalysis [11] [12]. The incorporation of tert-butoxy groups using zeolite catalysts proceeds through distinct mechanistic pathways that are influenced by the specific zeolite framework structure and acid site distribution [13] [14].

The most extensively studied zeolite for tert-butylation reactions is H-β zeolite, which exhibits exceptional catalytic performance due to its three-dimensional pore structure and optimal acid site accessibility [11] [12]. Computational studies using density functional theory calculations have revealed that tert-butylation over H-β zeolite preferentially occurs through a concerted mechanism rather than a stepwise carbocation-mediated pathway [11] [12]. This concerted mechanism involves the simultaneous breaking of the carbon-oxygen bond in tert-butyl alcohol and the formation of the new carbon-oxygen bond with the nucleophilic substrate [11] [13].

The zeolite-mediated reaction begins with the co-adsorption of both tert-butyl alcohol and the hexanol substrate within the zeolite pores, forming a stable pre-reaction complex [11] [12]. The Brønsted acid sites of the zeolite facilitate proton transfer to the tert-butyl alcohol, activating the substrate for nucleophilic attack [15] [14]. The confined environment within the zeolite pores provides geometric constraints that favor the desired reaction pathway while suppressing competing side reactions [16] [17].

Table 2: Zeolite-Mediated tert-Butylation Reaction Dynamics

Zeolite TypeActivation Energy (kJ/mol)Pore Size (Å)Selectivity (%)Conversion (%)
H-β110.7-121.96.6 × 6.785-9065-75
H-Y115-1257.480-8560-70
H-MOR105-1156.5 × 7.075-8055-65
H-ZSM-5130-1405.1 × 5.570-7545-55

The activation energies for zeolite-mediated tert-butylation vary significantly depending on the specific zeolite framework [13] [10]. H-β zeolite exhibits activation energies ranging from 110.7 to 121.9 kilojoules per mole, with the variation attributed to different reaction positions within the zeolite structure [11] [10]. The larger pore size of H-β zeolite (6.6 × 6.7 Å) allows for better accommodation of the bulky tert-butyl groups, resulting in higher conversion rates compared to smaller pore zeolites such as H-ZSM-5 [16] [18].

The reaction dynamics are further influenced by the acid site strength and distribution within the zeolite framework [15] [14]. Lewis acid sites, formed by framework aluminum atoms, contribute to the overall catalytic activity by stabilizing reaction intermediates and facilitating electron transfer processes [14] [16]. The synergistic interaction between Brønsted and Lewis acid sites enhances the overall reaction efficiency and selectivity [15] [14].

Temperature effects play a crucial role in zeolite-mediated tert-butylation reactions, with optimal performance typically observed in the range of 150 to 200°C [13] [18]. Higher temperatures favor the desorption of products from the zeolite pores, preventing pore blockage and catalyst deactivation [16] [18]. However, excessive temperatures can lead to competing reactions such as dehydration and cracking, reducing the overall selectivity [13] [18].

Solvent Effects on Regioselectivity and Yield

Solvent selection plays a critical role in determining the regioselectivity and overall yield of tert-butoxy group incorporation reactions [19] [15]. The solvent environment influences reaction kinetics, thermodynamics, and the stability of reaction intermediates, ultimately affecting the product distribution and reaction efficiency [20] [21].

Polar protic solvents such as alcohols demonstrate superior performance in tert-butylation reactions due to their ability to stabilize charged intermediates and facilitate proton transfer processes [3] [19]. Ethanol and methanol, in particular, exhibit high regioselectivity values ranging from 88 to 95 percent, attributed to their optimal balance of polarity and hydrogen bonding capability [3] [19]. The hydrogen bonding interactions between the solvent and reaction intermediates stabilize the transition states, lowering the activation barriers and improving reaction rates [20] [21].

The polarity index of solvents correlates strongly with reaction outcomes, with moderately polar solvents providing the best combination of reactivity and selectivity [20] [21]. Highly polar solvents such as acetonitrile (polarity index 0.460) show reduced performance due to excessive stabilization of ionic intermediates, which can lead to side reactions and reduced selectivity [20] [21]. Conversely, nonpolar solvents like dichloromethane (polarity index 0.309) fail to adequately stabilize charged species, resulting in poor reaction rates and low yields [19] [20].

Table 3: Solvent Effects on Regioselectivity and Yield

SolventPolarity IndexRegioselectivity (%)Overall Yield (%)Reaction Rate (relative)
Ethanol0.65488-9285-901.0
Methanol0.76290-9582-881.2
Tert-butanol0.38985-9078-850.8
Acetonitrile0.46075-8065-700.6
Dichloromethane0.30970-7560-650.4

The mechanism of solvent influence involves multiple factors including dielectric constant, hydrogen bonding ability, and steric effects [20] [15]. Solvents with appropriate dielectric constants facilitate the formation and stabilization of carbocation intermediates while preventing excessive ion pairing that could inhibit nucleophilic attack [20] [21]. The hydrogen bonding capability of protic solvents provides additional stabilization through specific interactions with reaction intermediates and transition states [19] [20].

Solvent effects on zeolite-catalyzed reactions differ significantly from homogeneous systems due to the confined environment within zeolite pores [15] [16]. The presence of solvent molecules within the zeolite framework can modify the effective acidity of the catalyst and influence the adsorption-desorption equilibria of reactants and products [15] [16]. Polar solvents enhance the apparent Brønsted acidity of zeolite catalysts, promoting catalytic activity and improving reaction rates [15] [16].

Table 4: Mechanistic Pathway Comparison for tert-Butoxy Group Incorporation

Mechanism TypeRate-Determining StepActivation Energy (kJ/mol)StereochemistryTypical Conditions
Stepwise (SN1)Carbocation Formation95-105RacemizationProtic solvent, Heat
ConcertedSimultaneous Bond Formation/Breaking110-125RetentionAcid catalyst, Moderate temp
AlkoxymercurationMercurium Ion Formation85-95Anti-additionHg(OAc)₂, NaBH₄
Zeolite-CatalyzedProton Transfer105-140RetentionZeolite, 150-200°C

The comparative analysis of homogeneous and heterogeneous catalytic systems for tert-butylation reactions reveals distinct performance characteristics and operational advantages that fundamentally influence process economics and sustainability. Homogeneous catalytic systems, typically employing sulfuric acid or hydrofluoric acid catalysts, demonstrate turnover frequencies ranging from 10² to 10³ h⁻¹, while heterogeneous systems achieve comparable efficiencies with reported values reaching 9.0 × 10² h⁻¹ under optimized conditions [1] [2].

The selectivity profiles between these two catalytic approaches show nuanced differences that reflect their distinct mechanistic pathways. Homogeneous catalysis typically achieves higher selectivity values of 85-95% for desired tert-butylated products, primarily due to the uniform distribution of active sites and enhanced mass transfer characteristics in solution [3] [2]. In contrast, heterogeneous catalytic systems demonstrate selectivity ranges of 80-90%, with the slightly lower values attributed to diffusion limitations and potential side reactions occurring at external catalyst surfaces [3] [2].

ParameterHomogeneous CatalysisHeterogeneous CatalysisReference
Turnover Frequency (h⁻¹)10²-10³9.0 × 10² [1] [2]
Catalyst RecoveryDifficultEasy [4] [1]
Selectivity (%)85-9580-90 [3] [2]
Temperature Range (°C)80-14060-120 [3] [1]
Reaction Time (h)4-80.5-3 [3] [2]
Environmental ImpactHigh (waste generation)Lower (recyclable) [4] [5]
Capital CostLowerHigher [6] [7]
Operational ComplexityHighLower [5] [7]

The operational temperature requirements present a significant differentiation between the two catalytic approaches. Homogeneous systems typically operate within 80-140°C ranges, necessitating substantial thermal input and sophisticated temperature control systems [3] [1]. Heterogeneous catalysts demonstrate superior thermal efficiency, functioning effectively at 60-120°C, which translates to reduced energy consumption and enhanced process economics [3] [1].

Reaction kinetics analysis reveals that heterogeneous systems achieve substantially reduced reaction times of 0.5-3 hours compared to homogeneous processes requiring 4-8 hours for complete conversion [3] [2]. This acceleration is attributed to the high concentration of active sites on heterogeneous catalyst surfaces and the elimination of mass transfer limitations between phases. The enhanced reaction rates in heterogeneous systems contribute significantly to improved process throughput and reactor productivity.

Catalyst recovery represents a critical operational distinction between the two systems. Homogeneous catalysts present substantial challenges in separation and recovery, often requiring complex downstream processing units including neutralization, extraction, and purification steps [4] [1]. Heterogeneous catalysts offer straightforward separation through simple filtration or decantation processes, enabling continuous operation and catalyst recycling with minimal product contamination [4] [1].

Environmental impact assessment demonstrates clear advantages for heterogeneous catalytic systems. Homogeneous processes generate significant waste streams requiring treatment and disposal, including spent acid catalysts and neutralization byproducts [4] [5]. Heterogeneous systems substantially reduce waste generation through catalyst recyclability and elimination of neutralization requirements, aligning with green chemistry principles and environmental sustainability objectives [4] [5].

Economic analysis reveals contrasting capital and operational cost structures. While heterogeneous systems require higher initial capital investment for specialized reactor designs and catalyst preparation facilities, homogeneous processes incur elevated operational costs through catalyst consumption, waste treatment, and complex separation requirements [6] [7]. Long-term economic evaluations favor heterogeneous systems due to reduced operational complexity and enhanced process efficiency [5] [7].

Kinetics of Bifunctional Reagent Utilization

The kinetic behavior of bifunctional reagents in tert-butylation reactions demonstrates complex mechanistic pathways that significantly influence reaction efficiency and product distribution. Arylsulfonylacetate bifunctional reagents exhibit activation energies ranging from 45-65 kJ/mol with first-order kinetics, demonstrating rapid equilibration between the electrophilic and nucleophilic reactive centers [8] [9]. These systems achieve high selectivity values of 85-95% through controlled radical cascade mechanisms that minimize competitive side reactions.

Reagent TypeActivation Energy (kJ/mol)Rate Constant (M⁻¹s⁻¹)Selectivity (%)Reaction OrderReference
Arylsulfonylacetate45-6510⁻²-10⁻¹85-951st order [8] [9]
Metal-Acid Bifunctional73.1-332.110⁻³-10⁻²70-85Mixed order [10] [11]
Ionic Liquid Catalyst48.210⁻¹-10⁰90-981st order [12]
Photoredox Bifunctional35-5010⁻²-10⁻¹80-901st order [13] [8]
Tert-butanol/Catalyst55.9-362.710⁻⁴-10⁻³75-902nd order [14] [11]

Metal-acid bifunctional catalysts present substantially higher activation energy barriers spanning 73.1-332.1 kJ/mol, reflecting the complex coordination requirements and electronic reorganization necessary for dual-site activation [10] [11]. The mixed-order kinetics observed in these systems indicate competing pathways involving both metal coordination and acid-catalyzed transformations, with selectivity values of 70-85% influenced by the relative rates of these parallel processes.

Ionic liquid catalysts demonstrate exceptional kinetic performance with low activation energies of 48.2 kJ/mol and high rate constants reaching 10⁻¹-10⁰ M⁻¹s⁻¹ [12]. The first-order kinetics and outstanding selectivity of 90-98% reflect the unique solvation environment provided by ionic liquids, which stabilizes reaction intermediates while suppressing unwanted side reactions through selective substrate coordination.

Photoredox bifunctional systems achieve the lowest activation energies of 35-50 kJ/mol through photochemical activation pathways that bypass traditional thermal barriers [13] [8]. The first-order kinetics and moderate selectivity of 80-90% demonstrate the effectiveness of light-driven radical generation while maintaining controllable reaction rates through adjustable irradiation conditions.

Traditional tert-butanol catalyst systems exhibit wide-ranging activation energies from 55.9-362.7 kJ/mol, reflecting diverse mechanistic pathways depending on catalyst type and reaction conditions [14] [11]. The second-order kinetics indicate bimolecular rate-determining steps involving both substrate and catalyst, with selectivity values of 75-90% influenced by competing elimination and rearrangement reactions.

The temperature dependence of these kinetic parameters reveals critical operational considerations for each system. Photoredox systems demonstrate minimal temperature sensitivity due to photochemical activation, while metal-acid bifunctional catalysts require elevated temperatures to achieve sufficient turnover rates. Ionic liquid systems provide optimal balance between moderate temperature requirements and high catalytic efficiency.

Solvent effects significantly influence the kinetic behavior of bifunctional reagents. Polar aprotic solvents enhance the reactivity of arylsulfonylacetate systems through stabilization of charged intermediates, while nonpolar solvents favor metal-acid bifunctional pathways through reduced coordination competition. The intrinsic solvation properties of ionic liquid catalysts eliminate external solvent effects, providing consistent kinetic behavior across diverse reaction environments.

Byproduct Formation in Multi-Step Alkoxylation

The formation of byproducts in multi-step alkoxylation reactions represents a critical factor determining overall process efficiency and product purity. Primary alkoxylation steps typically achieve main product yields of 80-90% with the formation of 5-10% isomerized alkoxide byproducts through competing SN2 substitution pathways [15] [5]. These isomerization reactions occur primarily through carbocation intermediates that undergo Wagner-Meerwein rearrangements before nucleophilic capture.

Alkoxylation StepMain Product (%)Major ByproductByproduct Yield (%)Formation MechanismReference
Primary Alkoxylation80-90Isomerized alkoxide5-10SN2 substitution [15] [5]
Secondary Chain Extension70-85Dialkoxylated species10-20Chain propagation [16] [5]
Tertiary Branching60-75Branched oligomers15-25Carbocation rearrangement [17] [18]
Cyclic Formation65-80Cyclic ethers10-20Intramolecular cyclization [15] [19]
Elimination Reactions50-70Alkenes20-35β-elimination [20] [17]

Secondary chain extension reactions demonstrate reduced main product selectivity of 70-85% with increased byproduct formation of 10-20% dialkoxylated species [16] [5]. The chain propagation mechanism involves consecutive alkoxide addition reactions that become increasingly favored at higher conversion levels due to enhanced local concentrations of reactive intermediates. The statistical nature of these reactions necessitates careful control of reaction stoichiometry to minimize overalkoxylation.

Tertiary branching represents the most challenging alkoxylation step with main product yields declining to 60-75% and significant byproduct formation of 15-25% branched oligomers [17] [18]. Carbocation rearrangement mechanisms dominate these transformations, with tertiary carbocations exhibiting enhanced stability and propensity for complex skeletal rearrangements. The high degree of branching in resulting products often compromises desired material properties and requires additional purification steps.

Cyclic formation reactions achieve moderate selectivity of 65-80% for linear products while generating 10-20% cyclic ether byproducts through intramolecular cyclization pathways [15] [19]. The formation of five- and six-membered rings is thermodynamically favored and kinetically accessible through conformational arrangements that position alkoxide nucleophiles proximal to electrophilic centers. These cyclization reactions become increasingly problematic in longer-chain substrates where multiple cyclization sites are available.

Elimination reactions represent the most detrimental byproduct formation pathway, reducing main product yields to 50-70% while generating 20-35% alkene byproducts through β-elimination mechanisms [20] [17]. These reactions are particularly favored under basic conditions and elevated temperatures, where deprotonation of β-hydrogen atoms competes effectively with nucleophilic substitution. The loss of functionality through elimination significantly impacts atom economy and process efficiency.

The pH dependence of byproduct formation patterns reveals critical optimization opportunities. Acidic conditions favor carbocation-mediated rearrangements while suppressing elimination reactions, whereas basic conditions promote elimination while minimizing rearrangement pathways. Neutral pH conditions provide optimal balance for most alkoxylation reactions, though specific substrate structures may require pH adjustment for optimal selectivity.

Temperature effects on byproduct distribution demonstrate complex relationships between thermodynamic and kinetic factors. Elevated temperatures accelerate all reaction pathways but disproportionately favor elimination and rearrangement reactions due to their higher activation energies. Lower temperatures improve selectivity but may result in incomplete conversion, necessitating longer reaction times or enhanced catalyst loadings.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

174.161979940 g/mol

Monoisotopic Mass

174.161979940 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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